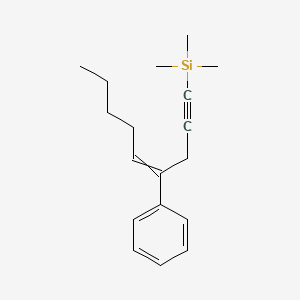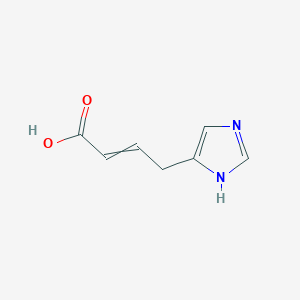![molecular formula C18H16N2O4 B14186665 4-[2-(5-Phenyl-1,2,4-oxadiazol-3-yl)phenoxy]butanoic acid CAS No. 876162-22-0](/img/structure/B14186665.png)
4-[2-(5-Phenyl-1,2,4-oxadiazol-3-yl)phenoxy]butanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[2-(5-Phenyl-1,2,4-oxadiazol-3-yl)phenoxy]butanoic acid is a compound that belongs to the class of oxadiazoles, which are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring. Oxadiazoles are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(5-Phenyl-1,2,4-oxadiazol-3-yl)phenoxy]butanoic acid typically involves the cyclization of benzophenone hydrazide, followed by nucleophilic alkylation of the heterocyclic scaffold . The general protocol for the synthesis includes the following steps:
Cyclization: Benzophenone hydrazide is cyclized to form the oxadiazole ring.
Nucleophilic Alkylation: The oxadiazole ring is then alkylated with a suitable alkylating agent to introduce the butanoic acid moiety.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply.
化学反応の分析
Types of Reactions
4-[2-(5-Phenyl-1,2,4-oxadiazol-3-yl)phenoxy]butanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the oxadiazole ring or other functional groups.
Substitution: The phenoxy and butanoic acid moieties can undergo substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives of the oxadiazole ring, while reduction may produce reduced forms of the compound.
科学的研究の応用
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Industry: Its chemical properties make it useful in the development of new materials and chemical processes.
作用機序
The mechanism of action of 4-[2-(5-Phenyl-1,2,4-oxadiazol-3-yl)phenoxy]butanoic acid involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins involved in cell growth and proliferation, making it effective against cancer cells . The exact molecular targets and pathways are still under investigation, but the compound’s ability to interfere with cellular processes is well-documented.
類似化合物との比較
Similar Compounds
- 5-Phenyl-1,3,4-oxadiazole-2-thiol
- N,N-Dimethyl-4-(3-phenyl-2,5-dihydro-1,2,4-oxadiazol-5-yl)aniline
- 2-(1,2,4-Oxadiazol-5-yl)anilines
Uniqueness
4-[2-(5-Phenyl-1,2,4-oxadiazol-3-yl)phenoxy]butanoic acid is unique due to its specific structure, which combines the oxadiazole ring with a phenoxy and butanoic acid moiety. This unique structure contributes to its diverse biological activities and potential therapeutic applications.
特性
CAS番号 |
876162-22-0 |
|---|---|
分子式 |
C18H16N2O4 |
分子量 |
324.3 g/mol |
IUPAC名 |
4-[2-(5-phenyl-1,2,4-oxadiazol-3-yl)phenoxy]butanoic acid |
InChI |
InChI=1S/C18H16N2O4/c21-16(22)11-6-12-23-15-10-5-4-9-14(15)17-19-18(24-20-17)13-7-2-1-3-8-13/h1-5,7-10H,6,11-12H2,(H,21,22) |
InChIキー |
KCVRFAWIAFSMOS-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2=NC(=NO2)C3=CC=CC=C3OCCCC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1H-Pyrrolo[2,3-b]pyridine-5,6-dicarbonitrile](/img/structure/B14186587.png)
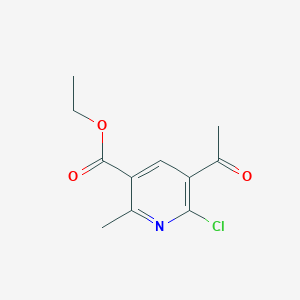
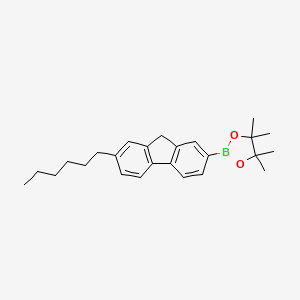
![1-Methyl-4-[(2S)-1-nitropropan-2-yl]benzene](/img/structure/B14186613.png)
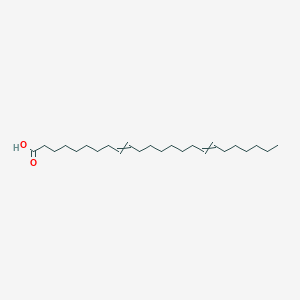
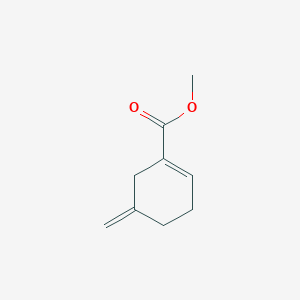
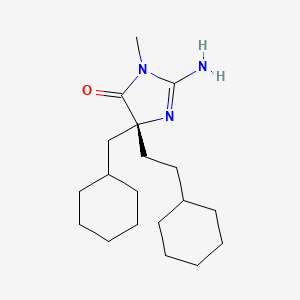
![({6-[(2-Bromophenyl)methyl]cyclohex-1-en-1-yl}oxy)(trimethyl)silane](/img/structure/B14186637.png)
![5H-Imidazo[1,2-b]pyrazole-3,5,6-triamine](/img/structure/B14186639.png)
![3-[(4-Ethenylphenyl)methyl]oxolan-2-one](/img/structure/B14186651.png)
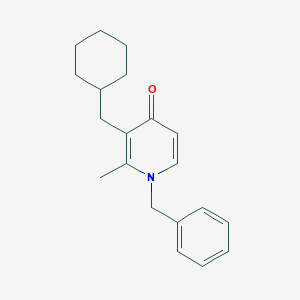
![S-1,3-Benzothiazol-2-yl 3-[(2-hydroxypropyl)amino]butanethioate](/img/structure/B14186655.png)
